molecular formula C13H12N4 B1493029 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098058-12-7

6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1493029
CAS No.: 2098058-12-7
M. Wt: 224.26 g/mol
InChI Key: HLCDNWRRYAUHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes, leading to a decrease in the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding interaction is crucial for its inhibitory activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over time, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Properties

IUPAC Name

6-cyclopropyl-7-pyridin-4-yl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-10(1)12-11(9-3-5-14-6-4-9)13-15-7-8-17(13)16-12/h3-8,10,16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDNWRRYAUHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.